molecular formula C9H11BrOS B8776392 1-(5-Bromothiophen-2-yl)pentan-1-one

1-(5-Bromothiophen-2-yl)pentan-1-one

Cat. No.: B8776392
M. Wt: 247.15 g/mol
InChI Key: GRKZHCCIUOIIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)pentan-1-one is a chemical compound that belongs to the class of thienyl derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)pentan-1-one typically involves the bromination of 2-thienylpentan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromothiophen-2-yl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)pentan-1-one

InChI

InChI=1S/C9H11BrOS/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-6H,2-4H2,1H3

InChI Key

GRKZHCCIUOIIAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charged aluminum chloride (183 mmoles), pentanoyl chloride (147 mmoles) and bromothiophene (122 mmoles) to the RB flask fitted with thermo well, stirred the reaction for 2 hours at 25-30° C. After completion of reaction, cooled the RM to 0-5° C. and added Water (100 ml). Extracted the reaction mass with ethyl acetate (2×200 ml), separated the organic layer and dried with sodium sulphate, distilled off the solvent under reduced pressure to the residue. Residue was high vacuum distilled to get the pure compound (XXI).
Quantity
183 mmol
Type
reactant
Reaction Step One
Quantity
147 mmol
Type
reactant
Reaction Step One
Quantity
122 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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